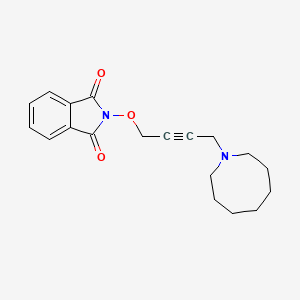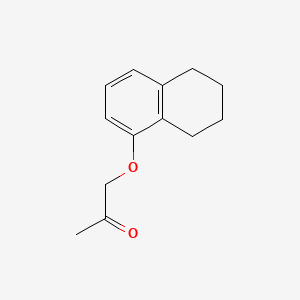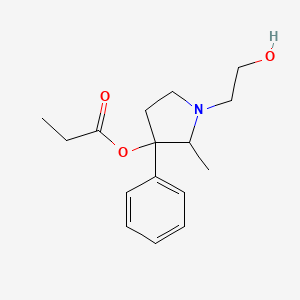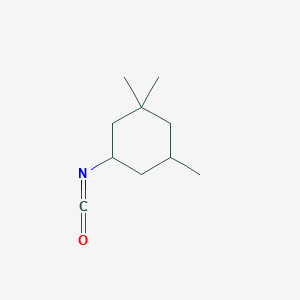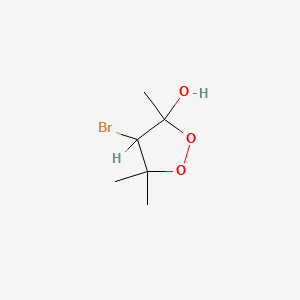
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol is an organic compound with a unique structure that includes a bromine atom and a dioxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol typically involves the bromination of 3,5,5-trimethyl-1,2-dioxolan-3-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in controlling the reaction parameters more precisely, leading to higher purity and better efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming 3,5,5-trimethyl-1,2-dioxolan-3-ol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of dioxolane oxides or other related compounds.
Reduction Products: Reduction typically yields 3,5,5-trimethyl-1,2-dioxolan-3-ol.
Aplicaciones Científicas De Investigación
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. In oxidation and reduction reactions, the dioxolane ring can undergo structural changes, leading to the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-(1,3-dioxolan-2-yl)phenol: Similar structure but with a phenol group instead of trimethyl groups.
4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one: Contains a bromomethylene group and a dioxolanone ring.
Uniqueness
4-Bromo-3,5,5-trimethyl-1,2-dioxolan-3-ol is unique due to its specific substitution pattern and the presence of a dioxolane ring. This structure imparts distinct reactivity and makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
75332-39-7 |
|---|---|
Fórmula molecular |
C6H11BrO3 |
Peso molecular |
211.05 g/mol |
Nombre IUPAC |
4-bromo-3,5,5-trimethyldioxolan-3-ol |
InChI |
InChI=1S/C6H11BrO3/c1-5(2)4(7)6(3,8)10-9-5/h4,8H,1-3H3 |
Clave InChI |
FJUSKNXKNCWUDG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(OO1)(C)O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
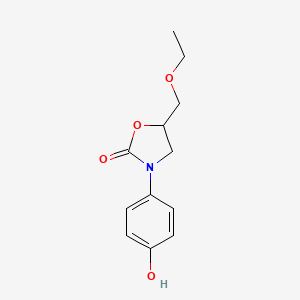
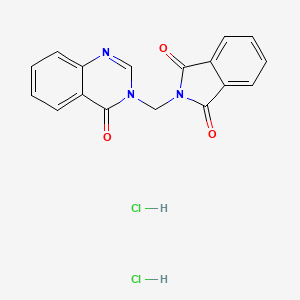

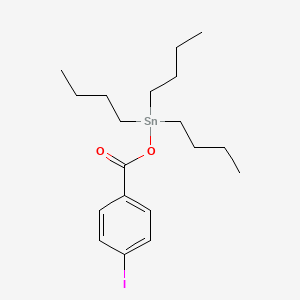
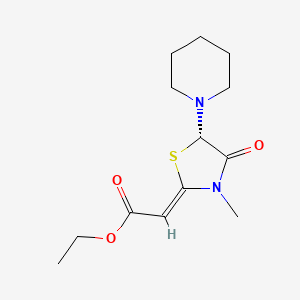
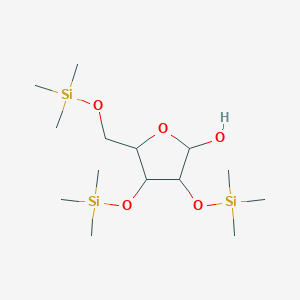
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)

